![molecular formula C15H20N4OS B6430491 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-00-4](/img/structure/B6430491.png)
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine (MMPP) is a novel compound that has been studied for its potential applications in various scientific fields. MMPP is a heterocyclic compound that has a unique structure and properties, making it an attractive option for various applications. MMPP has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products, as well as its potential to be used as a bioactive agent.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential applications in various scientific fields. This compound has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products. It has also been studied for its potential to be used as a bioactive agent. This compound has been studied for its potential to be used in the synthesis of drugs, such as antifungal agents, antibiotics, and antiviral agents. Additionally, this compound has been studied for its potential to be used in the synthesis of other compounds, such as organic dyes, organic pigments, and organic catalysts.
Wirkmechanismus
The mechanism of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is not yet fully understood. However, it is believed that this compound binds to certain enzymes and proteins in the body, which can then lead to changes in the body’s biochemical and physiological processes. Additionally, it is believed that this compound can interact with certain receptors in the body, which can lead to changes in the body’s physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have potential anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to have potential anti-bacterial and anti-fungal properties. It has also been shown to have potential neuroprotective properties, and to have potential to act as an immunomodulator.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and is generally inexpensive to obtain. Additionally, this compound can be used in a variety of experiments, as it has a wide range of potential applications. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, so there is still much to be learned about its properties and potential applications. Additionally, there is still much to be learned about the safety and toxicity of this compound, as it is a relatively new compound.
Zukünftige Richtungen
There are many potential future directions for the research and development of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. One potential future direction is to further study the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of drugs and other compounds. Additionally, more research could be done to better understand the safety and toxicity of this compound, as well as its potential interactions with other compounds. Additionally, more research could be done to better understand the potential mechanisms of action of this compound, as well as its potential applications in various fields. Finally, more research could be done to explore the potential of this compound to be used as a bioactive agent, as well as its potential to be used in the synthesis of drugs, organic dyes, organic pigments, and organic catalysts.
Synthesemethoden
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be synthesized using a variety of methods. The most common method is through the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy. This reaction is generally conducted in the presence of a catalyst, such as palladium, and is usually carried out at room temperature. Other methods of synthesis may also be used, such as the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a base, or the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a strong acid.
Eigenschaften
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-4-3-7-16-14(11)20-10-13-5-8-19(9-6-13)15-17-12(2)18-21-15/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYMQSQAMOEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.